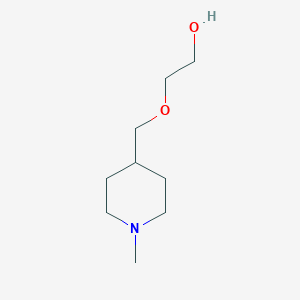![molecular formula C20H12F4N2 B171682 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole CAS No. 199594-59-7](/img/structure/B171682.png)
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole is a chemical compound known for its unique structure and properties. It belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of difluorophenyl groups enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole typically involves the condensation of o-phenylenediamine with 2,6-difluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl groups enhance its binding affinity and selectivity, allowing it to modulate various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Benzimidazole, 2-phenyl-1-((2,6-difluorophenyl)methyl)-
- 1H-Benzimidazole, 2-(2,4-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-
- 1H-Benzimidazole, 2-(2,6-dichlorophenyl)-1-((2,6-difluorophenyl)methyl)-
Uniqueness
Compared to similar compounds, 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole stands out due to its enhanced chemical stability and reactivity, attributed to the presence of multiple difluorophenyl groups. This unique structure allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
199594-59-7 |
|---|---|
Fórmula molecular |
C20H12F4N2 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H12F4N2/c21-13-5-3-6-14(22)12(13)11-26-18-10-2-1-9-17(18)25-20(26)19-15(23)7-4-8-16(19)24/h1-10H,11H2 |
Clave InChI |
MDIRLWZOKMHIJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
| 199594-59-7 | |
Sinónimos |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)








